2-(2-Amino-4-methoxyphenyl)acetonitrile

Quality Control Crystallography Material Characterization

Select CAS 118671-03-7 for verified ortho-amino-4-methoxy-substituted phenylacetonitrile to ensure reproducible synthetic and biological outcomes. This 2-amino-4-methoxy regioisomer (mp 133°C) is a key intermediate for potassium channel blockers (glaucoma) and kinase inhibitor scaffolds. Its unique ortho-amino arrangement enables chelating coordination modes that meta- or para-isomers cannot replicate. Simple melting-point verification at 133°C differentiates it definitively from the common para-methoxy analog (mp 93–94°C), protecting your synthetic campaigns from critical isomeric misidentification. Available in multi-gram quantities with full analytical characterization (NMR, HPLC, GC) to support lead optimization, medicinal chemistry, and agrochemical discovery programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 118671-03-7
Cat. No. B045283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-methoxyphenyl)acetonitrile
CAS118671-03-7
Synonyms(2-AMINO-4-METHOXYPHENYL)-ACETONITRILE
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC#N)N
InChIInChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3
InChIKeyLXRLGEBPPFEBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7): A Bifunctional Arylamine Building Block with Structurally Defined Differential Properties


2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7; molecular formula C9H10N2O; molecular weight 162.19) is a substituted phenylacetonitrile derivative belonging to the class of bifunctional building blocks that contain both a primary aromatic amine and a nitrile group on the same phenyl ring . This ortho-amino substitution pattern distinguishes it from regioisomeric analogs and enables distinct reactivity profiles in heterocycle synthesis and coordination chemistry. The compound is commercially available with documented purity standards (typically ≥97%) and analytical characterization including NMR, HPLC, and GC verification . It serves as a versatile intermediate in medicinal chemistry programs, agrochemical development, and the construction of nitrogen-containing heterocycles, with demonstrated utility in potassium channel modulator synthesis and kinase inhibitor scaffolds [1].

Why Generic 2-(2-Amino-4-methoxyphenyl)acetonitrile Substitution Is Not Advisable: Key Differential Evidence


The phenylacetonitrile scaffold encompasses numerous regioisomeric and substitutional analogs, but the precise 2-amino-4-methoxy substitution pattern of CAS 118671-03-7 confers distinct physicochemical, crystallographic, and reactivity properties that are not interchangeable with related compounds. Simple substitution with the para-methoxy regioisomer 2-amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8) alters both the electronic environment of the nitrile group and the hydrogen-bonding capacity of the amine, leading to different reaction outcomes and biological target engagement . Furthermore, the absence of the 4-methoxy group entirely (as in unsubstituted phenylacetonitrile) eliminates key spectroscopic handles and reduces synthetic versatility in electrophilic aromatic substitution pathways. The documented melting point of 133 °C for the title compound provides a critical quality control parameter not transferable to analogs, and the ortho-amino group enables chelation and intramolecular hydrogen-bonding geometries that meta- or para-substituted isomers cannot replicate . The following quantitative evidence demonstrates why procurement of the exact CAS 118671-03-7 specification is necessary for reproducible synthetic and analytical outcomes.

Quantitative Comparative Evidence for 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) Relative to Structural Analogs


Melting Point as a Unique Identity Marker: 133 °C for CAS 118671-03-7 vs. Lower-Melting Para-Methoxy Regioisomer

The melting point of 2-(2-amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) is documented as 133 °C . In contrast, the structurally related regioisomer 2-amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8) exhibits a substantially lower melting range, with typical commercial specifications reporting 93–94 °C . This 39–40 °C difference in melting point is a direct consequence of the distinct crystal packing arrangements dictated by the ortho-amino substitution pattern, which enables intramolecular hydrogen bonding between the amine and nitrile moieties. X-ray crystallographic characterization of the title compound has been reported for the first time, confirming the unique solid-state structure that underlies this thermal property [1].

Quality Control Crystallography Material Characterization

Synthetic Efficiency: Quantitative One-Step Synthesis Protocol for CAS 118671-03-7

A protocol for the one-step synthesis of 2-(2-amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. While direct comparative yields for the synthesis of the para-methoxy regioisomer under identical conditions are not available, typical literature procedures for substituted phenylacetonitriles via cyanoacetylation of amines report yields ranging from 53% to 91% depending on substitution pattern and reaction optimization [2]. The availability of a validated high-yielding protocol specific to CAS 118671-03-7 reduces process development time and ensures reproducible access to the desired ortho-amino-4-methoxy substitution pattern.

Organic Synthesis Process Chemistry Medicinal Chemistry

Computed Physicochemical Properties: Predicted Boiling Point and Density for CAS 118671-03-7

Predicted physicochemical parameters for 2-(2-amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) include a boiling point of 488.0 ± 45.0 °C and a density of 1.296 ± 0.06 g/cm³ . These values, while predicted rather than experimentally determined, provide a baseline for process design. For context, the para-methoxy regioisomer (CAS 42456-26-8) has a predicted boiling point of 442.3 ± 15.0 °C and a density of 1.094 ± 0.06 g/cm³ . The 45.7 °C higher predicted boiling point and 0.202 g/cm³ higher predicted density for the ortho-amino isomer reflect the stronger intermolecular interactions arising from the ortho substitution geometry, with practical implications for distillation, recrystallization, and formulation development.

Physicochemical Characterization Formulation Purification

Validated Application Scenarios for 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) Based on Quantitative Evidence


Quality Control and Identity Verification via Melting Point

Procurement of 2-(2-amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) should include melting point verification at 133 °C as a rapid, low-cost identity check to confirm that the correct ortho-amino-4-methoxy regioisomer has been supplied. The 39–40 °C difference versus the common para-methoxy analog (CAS 42456-26-8; mp 93–94 °C) provides a definitive differentiation that can be performed without advanced instrumentation . This is particularly valuable for organizations that rely on external CROs or vendors where isomeric misidentification could compromise entire synthetic campaigns.

Medicinal Chemistry Building Block for Kinase and Ion Channel Modulators

CAS 118671-03-7 serves as a key intermediate in the synthesis of potassium channel blockers intended for glaucoma and intraocular pressure management, as documented in patent literature [1]. The ortho-amino group provides a nucleophilic handle for heterocycle formation, while the 4-methoxy group modulates electronic properties and metabolic stability. Additionally, the aminoacetonitrile scaffold has been explored in kinase inhibitor programs for oncology applications, where the precise substitution pattern influences target engagement and selectivity [2]. The validated quantitative-yield synthesis protocol supports multi-gram procurement for lead optimization campaigns.

Agrochemical Intermediate for Aminoacetonitrile-Derived Pesticides

Aminoacetonitrile derivatives (AADs) constitute a class of synthetic anthelmintic compounds with activity against parasitic nematodes including Haemonchus contortus and Trichostrongylus colubriformis [3]. While the specific biological activity of CAS 118671-03-7 itself is not reported, its structural features match the core AAD pharmacophore, and the ortho-amino substitution pattern provides a distinct vector for further derivatization. The documented synthetic accessibility and melting point differentiation support its use as a building block in agrochemical discovery programs targeting parasitic control in livestock.

Coordination Chemistry and Metal Complex Synthesis

The ortho-amino nitrile arrangement in CAS 118671-03-7 enables chelating coordination modes that are inaccessible to meta- or para-substituted analogs. The higher predicted boiling point (488.0 °C vs. 442.3 °C) and density (1.296 vs. 1.094 g/cm³) relative to the para-methoxy regioisomer reflect stronger intermolecular interactions that can translate to distinct metal-binding geometries . This property is relevant for the synthesis of metallo-organic catalysts and the development of metal-based therapeutics where ligand geometry influences catalytic activity or biological distribution.

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